molecular formula C12H7BrF6N2O2 B11522946 (3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone

(3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone

Cat. No.: B11522946
M. Wt: 405.09 g/mol
InChI Key: PRSXTZUCPXNACB-UHFFFAOYSA-N
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Description

1-(3-BROMOBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound known for its unique chemical structure and properties. This compound features a bromobenzoyl group and two trifluoromethyl groups attached to a dihydropyrazol ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMOBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting with the preparation of the bromobenzoyl chloride precursor. This precursor is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMOBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoyl compounds .

Scientific Research Applications

1-(3-BROMOBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-BROMOBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-BROMOBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to its combination of bromobenzoyl and trifluoromethyl groups attached to a dihydropyrazol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H7BrF6N2O2

Molecular Weight

405.09 g/mol

IUPAC Name

(3-bromophenyl)-[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C12H7BrF6N2O2/c13-7-3-1-2-6(4-7)9(22)21-10(23,12(17,18)19)5-8(20-21)11(14,15)16/h1-4,23H,5H2

InChI Key

PRSXTZUCPXNACB-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)Br)C(F)(F)F

Origin of Product

United States

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